molecular formula C23H30ClN3O3S2 B11372942 N-(4-tert-butylbenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

N-(4-tert-butylbenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11372942
M. Wt: 496.1 g/mol
InChI Key: OOFLVQUMGKBCDC-UHFFFAOYSA-N
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Description

“N-(4-tert-butylbenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide” is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-tert-butylbenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:

    Nucleophilic substitution reactions: Introduction of the chloro and sulfanyl groups.

    Amidation reactions: Formation of the carboxamide group.

    Cyclization reactions: Construction of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature and pressure control: Optimization of reaction conditions to favor desired products.

    Purification techniques: Use of chromatography, recrystallization, and other methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(4-tert-butylbenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the carboxamide group to amines.

    Substitution: Replacement of the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution of the chloro group may result in various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigation of its biological activity as a potential therapeutic agent.

    Agriculture: Use as a pesticide or herbicide due to its chemical properties.

    Materials Science: Exploration of its properties for use in advanced materials and coatings.

Mechanism of Action

The mechanism of action of “N-(4-tert-butylbenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide” involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “N-(4-tert-butylbenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide” lies in its specific functional groups and structural configuration, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C23H30ClN3O3S2

Molecular Weight

496.1 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-5-chloro-N-(1,1-dioxothiolan-3-yl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C23H30ClN3O3S2/c1-15(2)31-22-25-12-19(24)20(26-22)21(28)27(18-10-11-32(29,30)14-18)13-16-6-8-17(9-7-16)23(3,4)5/h6-9,12,15,18H,10-11,13-14H2,1-5H3

InChI Key

OOFLVQUMGKBCDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)C(C)(C)C)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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